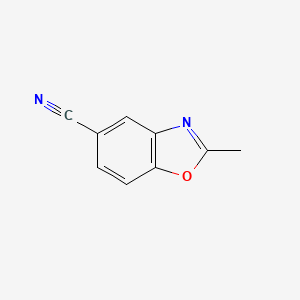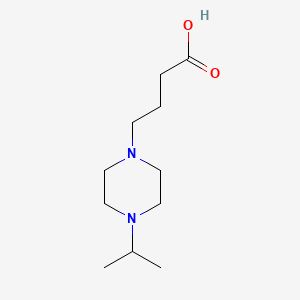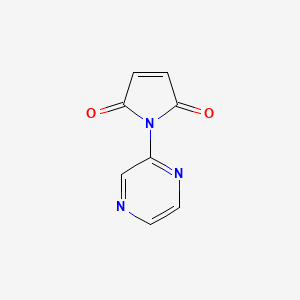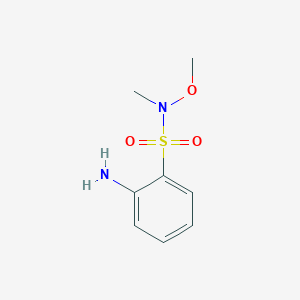
2-Methyl-1,3-benzoxazole-5-carbonitrile
Übersicht
Beschreibung
“2-Methyl-1,3-benzoxazole-5-carbonitrile” is a chemical compound with the molecular formula C9H6N2O . It has a molecular weight of 158.16 . This compound is also known by its IUPAC name, 5-methylbenzo[d]oxazole-2-carbonitrile .
Synthesis Analysis
Benzoxazole derivatives, including “this compound”, have been synthesized using 2-aminophenol as a precursor . The synthesis involves reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic planar molecule . The InChI code for this compound is 1S/C9H6N2O/c1-6-2-3-8-7(4-6)11-9(5-10)12-8/h2-4H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 75-77°C .
Wirkmechanismus
Target of Action
Benzoxazole derivatives have been associated with antifungal and antimicrobial activity . They have also been used in the synthesis of HIV-reverse transcriptase inhibitors .
Mode of Action
It’s known that 2-methylbenzoxazole condenses with aromatic aldehyde having acidic protons during the synthesis of hiv-reverse transcriptase inhibitor l-696,299 .
Biochemical Pathways
niger .
Pharmacokinetics
Some benzoxazole derivatives have shown improved water solubility and metabolic stability .
Result of Action
Benzoxazole derivatives have been associated with antifungal and antimicrobial activity .
Action Environment
Some benzoxazole synthesis methods have been noted for their high yield, ambient reaction conditions, and good atom economy .
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1,3-benzoxazole-5-carbonitrile has several advantages for laboratory experiments. It is a stable compound and is easily synthesized from readily available starting materials. It is also soluble in organic solvents and can be easily separated from other compounds by column chromatography. However, its mechanism of action is not yet fully understood, and its effects on proteins and other biological molecules are not yet fully established.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methyl-1,3-benzoxazole-5-carbonitrile. These include further study of its mechanism of action, further study of its effects on proteins and other biological molecules, and further study of its potential applications in medicinal chemistry, materials science, and biotechnology. Additionally, further studies could be done to explore the potential of this compound as a therapeutic agent. Finally, further studies could be done to explore its potential toxicity and safety in humans.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-benzoxazole-5-carbonitrile has a wide range of applications in the fields of medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, this compound is used as a starting material for the synthesis of various drugs and pharmaceuticals. In materials science, it is used as a building block for the synthesis of polymers and other materials. In biotechnology, it is used to study the structure and function of proteins and other biological molecules.
Safety and Hazards
The safety data sheet for a similar compound, methyl 2-methyl-1,3-benzoxazole-2-carboxylate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Biochemische Analyse
Biochemical Properties
2-Methyl-1,3-benzoxazole-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The compound’s interactions with these biomolecules are crucial for its biological activity, influencing processes such as enzyme inhibition and protein binding.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives, including this compound, have been evaluated for their anticancer activity against human colorectal carcinoma (HCT116) cell lines . These compounds can alter gene expression and disrupt cellular metabolism, leading to cell death in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s antifungal activity, for instance, involves binding interactions that inhibit fungal growth . Additionally, its anticancer properties are mediated through the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its stability under various conditions, ensuring its efficacy over time . Long-term exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of fungal growth and continuous anticancer activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antifungal and anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and toxicity studies are crucial for understanding the safe and effective use of this compound in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s biological activity. For example, the compound’s antifungal activity involves metabolic pathways that disrupt fungal cell metabolism, leading to cell death . Understanding these pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions ensure that the compound reaches its site of action, enhancing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is vital for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action, ensuring its efficacy in inhibiting fungal growth or inducing cancer cell death .
Eigenschaften
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-6-11-8-4-7(5-10)2-3-9(8)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHBXMFWPHJPRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B1386401.png)


![4-[(Tetrahydropyran-4-ylamino)-methyl]-benzoic acid methyl ester](/img/structure/B1386407.png)




![{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine](/img/structure/B1386414.png)




![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)
